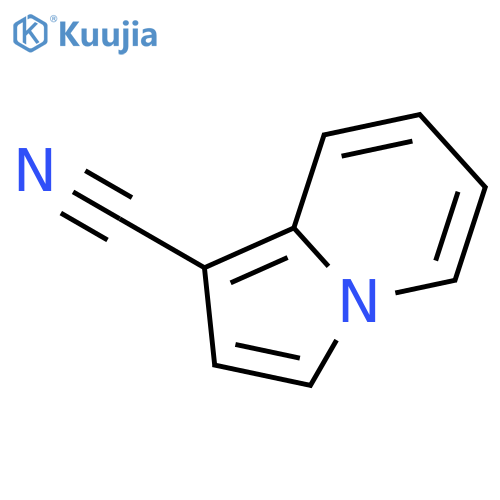Cas no 3352-05-4 (indolizine-1-carbonitrile)

indolizine-1-carbonitrile structure
商品名:indolizine-1-carbonitrile
indolizine-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-Indolizinecarbonitrile
- indolizine-1-carbonitrile
- IKMSBSJONUMYEI-UHFFFAOYSA-N
- 3352-05-4
- EN300-243853
- DTXSID50396041
- cyanoindolizine
- CS-0242049
- SCHEMBL343454
-
- MDL: MFCD01651827
- インチ: InChI=1S/C9H6N2/c10-7-8-4-6-11-5-2-1-3-9(8)11/h1-6H
- InChIKey: IKMSBSJONUMYEI-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=C(C=CN2C=C1)C#N
計算された属性
- せいみつぶんしりょう: 142.05318
- どういたいしつりょう: 142.053098200g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 28.2Ų
じっけんとくせい
- PSA: 28.2
indolizine-1-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-243853-10.0g |
indolizine-1-carbonitrile |
3352-05-4 | 95% | 10.0g |
$3309.0 | 2024-06-19 | |
| Enamine | EN300-243853-0.1g |
indolizine-1-carbonitrile |
3352-05-4 | 95% | 0.1g |
$142.0 | 2024-06-19 | |
| Enamine | EN300-243853-2.5g |
indolizine-1-carbonitrile |
3352-05-4 | 95% | 2.5g |
$858.0 | 2024-06-19 | |
| Enamine | EN300-243853-1g |
indolizine-1-carbonitrile |
3352-05-4 | 95% | 1g |
$408.0 | 2023-09-15 | |
| 1PlusChem | 1P01AUY0-5g |
indolizine-1-carbonitrile |
3352-05-4 | 95% | 5g |
$2159.00 | 2024-05-05 | |
| 1PlusChem | 1P01AUY0-100mg |
indolizine-1-carbonitrile |
3352-05-4 | 95% | 100mg |
$231.00 | 2024-05-05 | |
| 1PlusChem | 1P01AUY0-1g |
indolizine-1-carbonitrile |
3352-05-4 | 95% | 1g |
$567.00 | 2024-05-05 | |
| 1PlusChem | 1P01AUY0-2.5g |
indolizine-1-carbonitrile |
3352-05-4 | 95% | 2.5g |
$1123.00 | 2024-05-05 | |
| 1PlusChem | 1P01AUY0-10g |
indolizine-1-carbonitrile |
3352-05-4 | 95% | 10g |
$4152.00 | 2024-05-05 | |
| 1PlusChem | 1P01AUY0-250mg |
indolizine-1-carbonitrile |
3352-05-4 | 95% | 250mg |
$304.00 | 2024-05-05 |
indolizine-1-carbonitrile 関連文献
-
Chunjie Wang,Huali Jia,Zhiwei Li,Hui Zhang,Baoli Zhao RSC Adv. 2016 6 21814
-
2. Application of primary halogenated hydrocarbons for the synthesis of 3-aryl and 3-alkyl indolizinesYan Liu,Huayou Hu,Junyu Zhou,Wenhui Wang,Youliang He,Chao Wang Org. Biomol. Chem. 2017 15 5016
-
Youngeun Jung,Ikyon Kim Org. Biomol. Chem. 2015 13 10986
-
4. Novel synthetic routes to nitrogen-bridged tricyclic derivatives of pyrrolo[2,1,5-cd]indolizine and pyrrolo[2,1,5-de]quinolizine derived from 2-acyl-N-(acylmethyl)pyridinium halidesJiaxin Hu,Xin Jiang,Ting He,Jian Zhou,Yuefei Hu,Hongwen Hu J. Chem. Soc. Perkin Trans. 1 2001 1820
-
Mehdi Abaszadeh,Mohammad Seifi Org. Biomol. Chem. 2014 12 7859
3352-05-4 (indolizine-1-carbonitrile) 関連製品
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)
- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
